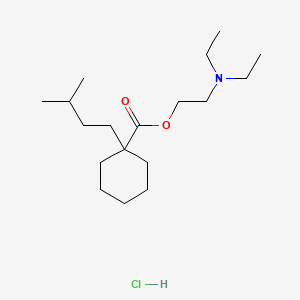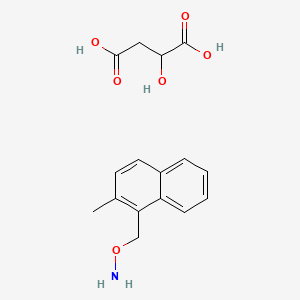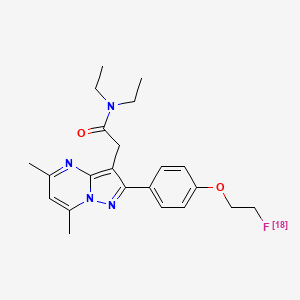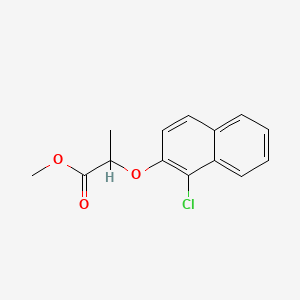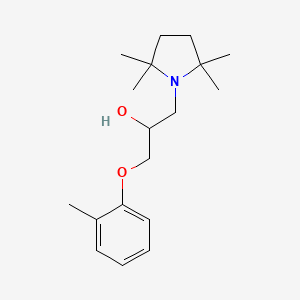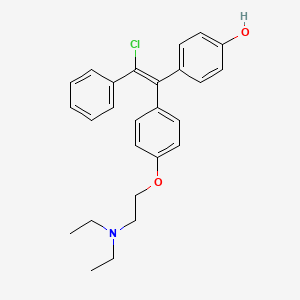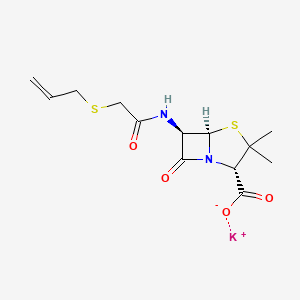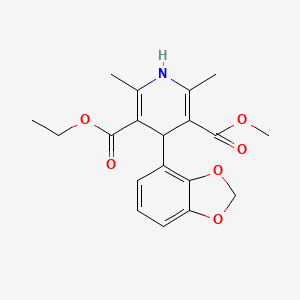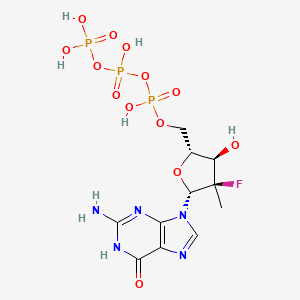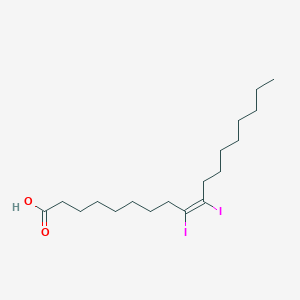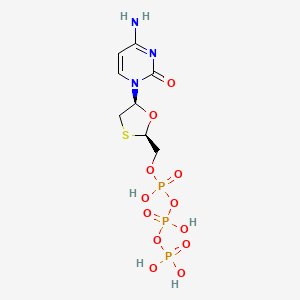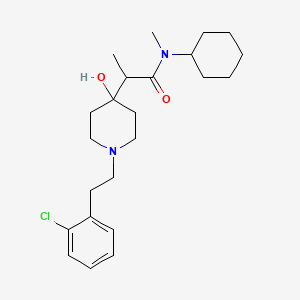
metformin XR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metformin Extended Release (XR) is a formulation of metformin hydrochloride, a widely used oral antihyperglycemic agent. It is primarily prescribed for the management of type 2 diabetes mellitus. Metformin XR helps to control blood glucose levels by improving the body’s response to insulin and reducing the amount of glucose produced by the liver. This extended-release formulation allows for once-daily dosing, improving patient compliance and reducing gastrointestinal side effects compared to immediate-release formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Metformin hydrochloride is synthesized through the reaction of dimethylamine hydrochloride with 2-cyanoguanidine (dicyandiamide) under controlled conditions. The reaction typically proceeds as follows:
H2N−C(NH)NH2+H2N−C(NH)NH2→H2N−C(NH)NH−C(NH)NH2
This intermediate is then reacted with dimethylamine hydrochloride to form metformin hydrochloride:
H2N−C(NH)NH−C(NH)NH2+2CH3NH2⋅HCl→C4H11N5⋅HCl+NH4Cl
Industrial Production Methods: Industrial production of metformin hydrochloride involves similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high purity and yield. The process includes:
Reaction: Mixing of reactants in large reactors.
Purification: Crystallization and filtration to remove impurities.
Drying: Removal of solvent to obtain pure metformin hydrochloride crystals.
Formulation: Incorporation into extended-release tablets using specialized excipients and coating techniques to control the release rate.
Analyse Des Réactions Chimiques
Types of Reactions: Metformin hydrochloride primarily undergoes:
Oxidation: Metformin can be oxidized under certain conditions, although it is relatively stable.
Substitution: It can participate in substitution reactions, particularly involving its amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the conditions.
Substitution Products: N-alkyl or N-acyl derivatives of metformin.
Applications De Recherche Scientifique
Metformin XR is extensively studied for its applications beyond diabetes management:
Chemistry: Used as a model compound in studies of drug release kinetics and formulation science.
Biology: Investigated for its effects on cellular metabolism and mitochondrial function.
Medicine: Explored for potential benefits in treating polycystic ovary syndrome, obesity, and as an adjunct therapy in cancer treatment.
Industry: Utilized in the development of sustained-release pharmaceutical formulations.
Mécanisme D'action
Metformin XR exerts its effects through multiple mechanisms:
Reduction of Hepatic Glucose Production: Inhibits gluconeogenesis in the liver.
Improvement of Insulin Sensitivity: Enhances peripheral glucose uptake and utilization.
Activation of AMP-Activated Protein Kinase (AMPK): AMPK activation leads to improved insulin sensitivity and reduced hepatic glucose production.
Alteration of Gut Microbiota: Modifies the composition of gut microbiota, contributing to its metabolic effects.
Comparaison Avec Des Composés Similaires
Metformin XR is compared with other biguanides and antihyperglycemic agents:
Phenformin: Withdrawn due to high risk of lactic acidosis.
Buformin: Similar mechanism but less commonly used due to safety concerns.
Sulfonylureas: Different mechanism, stimulating insulin release from pancreatic beta cells.
Thiazolidinediones: Improve insulin sensitivity but with different side effect profiles.
Uniqueness of this compound:
Safety Profile: Lower risk of hypoglycemia and weight gain compared to other antihyperglycemic agents.
Extended Release: Improved patient compliance and reduced gastrointestinal side effects.
Propriétés
Formule moléculaire |
C4H12ClN5 |
|---|---|
Poids moléculaire |
165.62 g/mol |
Nom IUPAC |
1-carbamimidoyl-1,2-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C4H11N5.ClH/c1-8-4(7)9(2)3(5)6;/h1-2H3,(H3,5,6)(H2,7,8);1H |
Clé InChI |
GWWIHNWMWIJWRT-UHFFFAOYSA-N |
SMILES canonique |
CN=C(N)N(C)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


